Cas no 772-03-2 (2-ethenylquinoline)

2-Ethenylquinoline represents a specific quinoline derivative characterized by an ethenyl (vinyl) substituent attached at the 2-position. This structural feature imparts unique electronic and steric properties compared to unsubstituted quinoline analogues. A key advantage lies in its potential reactivity; the adjacent double bond can serve as an active site for further chemical modification or polymerization reactions. Its quinoline moiety retains inherent electron-deficient characteristics beneficial for applications requiring specific redox behavior or fluorescence properties. The combination of the electron-deficient quinoline ring system with the conjugated ethenyl group offers synthetic versatility and may enable access to novel materials or target molecules in fields such as organic electronics or medicinal chemistry where precise functional groups are crucial.
2-ethenylquinoline structure
2-ethenylquinoline structure
Product Name:2-ethenylquinoline
CAS No:772-03-2
MF:C11H9N
MW:155.195862531662
MDL:MFCD00041861
CID:569597
PubChem ID:69875
Update Time:2025-06-16

2-ethenylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Vinylquinoline
    • 2-ethenylquinoline
    • Quinoline, 2-ethenyl-
    • NSC 99356
    • Quinoline, 2-vinyl-
    • 2-Vinyl-quinoline
    • MP7ET1KLE9
    • XUGNJOCQALIQFG-UHFFFAOYSA-N
    • vinyl-quinoline
    • Vinyl quinoline
    • NSC99356
    • 2-ethenyl-Quinoline
    • SBB056287
    • RP01882
    • ST2417185
    • A9777
    • ST50
    • CHEMBL172694
    • DTXSID4061123
    • MFCD00041861
    • NSC-99356
    • UNII-MP7ET1KLE9
    • SCHEMBL14135611
    • J-510364
    • 2-Vinylquinoline, 97%
    • AS-56730
    • CS-0205210
    • 772-03-2
    • SCHEMBL108424
    • AKOS006230615
    • EN300-1842687
    • EINECS 212-246-8
    • FT-0613471
    • NS00037888
    • DTXCID0047955
    • DB-006226
    • MDL: MFCD00041861
    • Inchi: 1S/C11H9N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2-8H,1H2
    • InChI Key: XUGNJOCQALIQFG-UHFFFAOYSA-N
    • SMILES: N1C(C=C)=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 155.07300
  • Monoisotopic Mass: 155.073499291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Density: 1.0715 g/cm3 (20 ºC)
  • Melting Point: 284-285 ºC
  • Boiling Point: 120-125 ºC (7 Torr)
  • Flash Point: 111.9±11.3 ºC,
  • Refractive Index: 1.6490 (589.3 nm 20 ºC)
  • Solubility: Slightly soluble (1.6 g/l) (25 º C),
  • PSA: 12.89000
  • LogP: 2.87780

2-ethenylquinoline Security Information

2-ethenylquinoline Pricemore >>

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2-ethenylquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:772-03-2)2-ethenylquinoline
Order Number:A9777
Stock Status:in Stock
Quantity:250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:42
Price ($):154.0/255.0/383.0/1151.0
Email:sales@amadischem.com

Additional information on 2-ethenylquinoline

Chemical Profile of 2-Ethenylquinoline (CAS No: 772-03-2)

2-Ethenylquinoline, identified by the Chemical Abstracts Service Number (CAS No) 772-03-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, belonging to the quinoline family, exhibits a unique structural framework characterized by a benzene ring fused to a pyridine ring, with an ethenyl substituent attached to the benzene ring. The presence of this ethenyl group introduces reactive sites that make 2-ethenylquinoline a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The quinoline scaffold is well-documented for its pharmacological properties, with numerous derivatives serving as therapeutic agents against various diseases, including malaria, bacterial infections, and certain types of cancer. The ethenyl substituent in 2-ethenylquinoline enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.

In recent years, 2-ethenylquinoline has been explored as a key building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions. One notable area of research involves its application in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ethenyl group provides a handle for introducing polar or charged functionalities, allowing for fine-tuning of the molecule's solubility and binding properties. This adaptability has made 2-ethenylquinoline a valuable scaffold in medicinal chemistry.

Moreover, the electronic properties of the quinoline ring system influence the reactivity and spectral characteristics of 2-ethenylquinoline. This compound has been investigated for its potential in organic electronics, particularly as a component in light-emitting diodes (LEDs) and photovoltaic cells. The ability to modify the electron-donating and electron-withdrawing nature of the quinoline ring through functionalization with groups like the ethenyl substituent allows for tuning its optoelectronic properties.

Recent advancements in computational chemistry have further highlighted the utility of 2-ethenylquinoline as a model system for studying molecular interactions. Quantum mechanical calculations have been employed to elucidate the binding modes of this compound with biological targets, providing insights into its potential as a drug candidate. These studies have revealed that subtle modifications around the quinoline core, such as those introduced by the ethenyl group, can significantly impact binding affinity and selectivity.

The synthesis of 2-ethenylquinoline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by cyclization or condensation reactions. The efficiency and scalability of these synthetic protocols are crucial for industrial applications, where large quantities of high-purity material are required. Recent improvements in catalytic systems have enabled more sustainable and environmentally friendly synthetic pathways for producing 2-ethenylquinoline.

In conclusion, 2-ethenylquinoline (CAS No: 772-03-2) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in drug discovery and material development. As research continues to uncover new methodologies for functionalizing this scaffold, the potential applications of 2-ethenylquinoline are expected to expand further.

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Amadis Chemical Company Limited
(CAS:772-03-2)2-ethenylquinoline
A9777
Purity:99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g
Price ($):154.0/255.0/383.0/1151.0
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